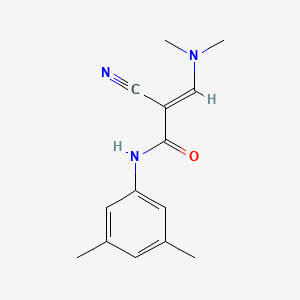
(E)-2-cyano-3-(dimethylamino)-N-(3,5-dimethylphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-cyano-3-(dimethylamino)-N-(3,5-dimethylphenyl)acrylamide is a useful research compound. Its molecular formula is C14H17N3O and its molecular weight is 243.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(E)-2-cyano-3-(dimethylamino)-N-(3,5-dimethylphenyl)acrylamide, a member of the cyanoacrylamide class, has garnered attention for its diverse biological activities. This compound's structure features a cyano group, a dimethylamino moiety, and an acrylamide backbone, which contribute to its potential pharmacological properties.
Chemical Structure
The compound can be represented as follows:
- Molecular Formula : C13H15N3O
- CAS Number : 128259-57-4
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. A study explored its effects on various pathogens, demonstrating that it inhibits the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial survival .
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has shown potential in modulating inflammatory responses. It was observed to inhibit the activity of deubiquitinase (DUB) enzymes, which play a crucial role in regulating inflammation. In vitro studies revealed that treatment with the compound reduced the secretion of pro-inflammatory cytokines in macrophages without inducing significant cytotoxicity .
Anticancer Activity
The compound also displays promising anticancer activity. In cellular assays, it inhibited the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The underlying mechanism involves the activation of caspases and modulation of signaling pathways associated with cell survival and death .
Table: Summary of Biological Activities
| Biological Activity | Effect | Mechanism |
|---|---|---|
| Antimicrobial | Inhibits growth of bacteria | Disruption of cell wall synthesis |
| Anti-inflammatory | Reduces cytokine secretion | Inhibition of DUB enzymes |
| Anticancer | Induces apoptosis in cancer cells | Activation of caspases |
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) as low as 10 µg/mL for S. aureus, highlighting its potential as an effective antimicrobial agent .
Case Study 2: Anti-inflammatory Mechanism
In a controlled laboratory setting, macrophages treated with this compound showed a significant decrease in the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This reduction was linked to the compound's ability to inhibit DUB activity, thereby affecting the NF-kB signaling pathway involved in inflammation .
Pharmacokinetics
Pharmacokinetic studies suggest that this compound is well absorbed when administered orally and exhibits moderate plasma half-life. Its solubility profile indicates compatibility with various solvents, making it suitable for formulation into different drug delivery systems.
Toxicology
Toxicological assessments have shown that while the compound is effective at low concentrations, higher doses can lead to cytotoxic effects in non-target cells. Therefore, careful dosage optimization is critical for therapeutic applications .
Propiedades
IUPAC Name |
(E)-2-cyano-3-(dimethylamino)-N-(3,5-dimethylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-10-5-11(2)7-13(6-10)16-14(18)12(8-15)9-17(3)4/h5-7,9H,1-4H3,(H,16,18)/b12-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXIWUUAJIBQCNO-FMIVXFBMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(=CN(C)C)C#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)NC(=O)/C(=C/N(C)C)/C#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













